![molecular formula C19H14F3N3O4 B2380326 1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione CAS No. 866142-64-5](/img/structure/B2380326.png)
1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione is a useful research compound. Its molecular formula is C19H14F3N3O4 and its molecular weight is 405.333. The purity is usually 95%.
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Scientific Research Applications
Molecular Modeling and Anticancer Potential
- Anticancer Drug Leads : A study synthesized compounds related to 1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione, using dimedone and barbituric acid. Through NMR and DFT calculations, they identified stable stereoisomers. Docking and molecular dynamic studies suggest these stereoisomers may act as DNA intercalators, qualifying them as potential leads for new anticancer drugs (Santana et al., 2020).
Synthesis and Structural Analysis
Synthesis and Solvolytic Behavior : Research on a structurally related compound, 1,3-Dimethyl-2-methylamino-1,3,2-diazaphospholidine-2,4,5-trione, analyzed its solvolytic behavior and structure. This study provides insights into the reactivity and structural properties of similar compounds (Hutton et al., 1986).
Efficient Synthesis via Microwave Irradiation : Another study reported the efficient synthesis of 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using a three-component reaction under microwave irradiation. This method, utilizing an ionic liquid catalyst, underscores advanced synthesis techniques for related compounds (Rahmani et al., 2018).
Chemical Properties and Applications
- Merocyanine Dye Synthesis : A study on the synthesis of a merocyanine dye using a compound structurally similar to 1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione highlighted its solvatochromic properties. This research could be relevant for understanding the chemical properties and potential applications in dye technology (El-Sayed & Spange, 2007).
Crystallography and Structural Dynamics
- Crystal Structure Analysis : The structural analysis of compounds such as 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane, which shares a similar structural framework, provides insights into the molecular conformation and intermolecular interactions. Such studies are crucial for understanding the crystallography of related compounds (Warad et al., 2012).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
It is possible that the compound could have a range of effects depending on the specific targets it interacts with .
properties
IUPAC Name |
1,3-dimethyl-5-[[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O4/c1-24-16(26)14(17(27)25(2)18(24)28)8-11-6-7-15(23-10-11)29-13-5-3-4-12(9-13)19(20,21)22/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYVYRYMZNRSFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN=C(C=C2)OC3=CC=CC(=C3)C(F)(F)F)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione |
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